molecular formula C12H17NO2 B14833018 3-Cyclopropoxy-2-isopropyl-6-methoxypyridine

3-Cyclopropoxy-2-isopropyl-6-methoxypyridine

Cat. No.: B14833018
M. Wt: 207.27 g/mol
InChI Key: YEMPADJKGYEURC-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-isopropyl-6-methoxypyridine is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methoxy group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-cyclopropyloxy-6-methoxy-2-propan-2-ylpyridine

InChI

InChI=1S/C12H17NO2/c1-8(2)12-10(15-9-4-5-9)6-7-11(13-12)14-3/h6-9H,4-5H2,1-3H3

InChI Key

YEMPADJKGYEURC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=N1)OC)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-isopropyl-6-methoxypyridine involves several steps. One common method includes the reaction of 2-isopropyl-6-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-2-isopropyl-6-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Scientific Research Applications

3-Cyclopropoxy-2-isopropyl-6-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-isopropyl-6-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Cyclopropoxy-2-isopropyl-6-methoxypyridine can be compared with other similar compounds such as:

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